molecular formula C15H16N2O4S B5370850 ethyl 5-[(2-methoxybenzoyl)amino]-3-methyl-4-isothiazolecarboxylate

ethyl 5-[(2-methoxybenzoyl)amino]-3-methyl-4-isothiazolecarboxylate

Cat. No.: B5370850
M. Wt: 320.4 g/mol
InChI Key: GKXDWICMCCCQMG-UHFFFAOYSA-N
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Description

Ethyl 5-[(2-methoxybenzoyl)amino]-3-methyl-4-isothiazolecarboxylate is a synthetic organic compound with the molecular formula C15H16N2O4S and a molecular weight of 320.4 g/mol. This compound is characterized by its isothiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the methoxybenzoyl group and the ethyl ester functionality further defines its chemical structure.

Preparation Methods

The synthesis of ethyl 5-[(2-methoxybenzoyl)amino]-3-methyl-4-isothiazolecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors, such as thioamides and nitriles, under specific conditions.

    Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via acylation reactions using methoxybenzoic acid derivatives and suitable coupling reagents.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Ethyl 5-[(2-methoxybenzoyl)amino]-3-methyl-4-isothiazolecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 5-[(2-methoxybenzoyl)amino]-3-methyl-4-isothiazolecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: It is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-[(2-methoxybenzoyl)amino]-3-methyl-4-isothiazolecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s isothiazole ring and methoxybenzoyl group play crucial roles in its biological activity. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Ethyl 5-[(2-methoxybenzoyl)amino]-3-methyl-4-isothiazolecarboxylate can be compared with other similar compounds, such as:

    Ethyl 5-[(2-chlorobenzoyl)amino]-3-methylbenzo[b]thiophene-2-carboxylate: This compound has a similar structure but contains a chlorobenzoyl group instead of a methoxybenzoyl group.

    Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate: This compound has a different core structure but shares the methoxybenzoyl group.

    5-Chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide: This compound has a different functional group but exhibits similar biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

IUPAC Name

ethyl 5-[(2-methoxybenzoyl)amino]-3-methyl-1,2-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-4-21-15(19)12-9(2)17-22-14(12)16-13(18)10-7-5-6-8-11(10)20-3/h5-8H,4H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXDWICMCCCQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SN=C1C)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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